N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide
CAS No.:
Cat. No.: VC14978951
Molecular Formula: C26H22ClN3O
Molecular Weight: 427.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H22ClN3O |
|---|---|
| Molecular Weight | 427.9 g/mol |
| IUPAC Name | N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2-phenylindol-1-yl)acetamide |
| Standard InChI | InChI=1S/C26H22ClN3O/c27-21-10-11-23-22(15-21)20(16-29-23)12-13-28-26(31)17-30-24-9-5-4-8-19(24)14-25(30)18-6-2-1-3-7-18/h1-11,14-16,29H,12-13,17H2,(H,28,31) |
| Standard InChI Key | KPIYGUKNJZFJQA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(=O)NCCC4=CNC5=C4C=C(C=C5)Cl |
Introduction
Structural Characteristics and Molecular Design
The compound’s structure comprises two distinct indole systems. The first is a 5-chloro-1H-indol-3-yl group attached to an ethylamine chain, while the second is a 2-phenyl-1H-indol-1-yl moiety linked via an acetamide bridge. The molecular formula is deduced as C26H21ClN4O, with a calculated molecular weight of 441.93 g/mol. This aligns with related indole-acetamide hybrids, such as 2-(5-bromo-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide (Molecular weight: 430.73 g/mol) , though the substitution of bromine with a phenyl group accounts for the increased mass.
Key structural features include:
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Chlorine at Position 5: Enhances electrophilic reactivity and potential halogen bonding with biological targets .
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Phenyl Substituent at Position 2: Introduces steric bulk and π-π stacking capabilities, which may influence binding affinity .
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Ethyl-Acetamide Linker: Provides flexibility and hydrogen-bonding capacity, critical for molecular recognition .
Comparative analysis with N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide (CAS#1374516-57-0, Molecular weight: 367.8 g/mol) highlights the impact of substituents on molecular properties. The absence of a ketone group in the target compound likely reduces polarity, as evidenced by the higher logP (predicted ~5.2) compared to the isoindolone derivative (logP ~4.7) .
Synthesis and Chemical Reactivity
While no direct synthesis protocol exists for this compound, methodologies for analogous indole-acetamides provide a foundational framework. A plausible route involves:
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Functionalization of 5-Chloroindole: Bromination or iodination at position 3, followed by nucleophilic substitution with ethylenediamine to introduce the ethylamine sidechain .
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Acetamide Coupling: Reaction of 2-phenylindole-1-acetic acid with the amine intermediate using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Table 1: Comparative Synthesis Conditions for Indole-Acetamide Derivatives
| Compound Type | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 2-(5-Bromoindolyl)acetamide | p-TSA | CH3CN | 33 | |
| Quinazolinone-indole hybrids | Na2S2O5 | DMAC | 86 | |
| Target compound (hypothetical) | EDC/HOBt | DMF | ~50* | — |
*Estimated based on analogous reactions.
Physicochemical and Pharmacokinetic Properties
The compound’s lipophilicity (logP ~5.2) and low aqueous solubility (logSw ~-5.1) align with trends observed in halogenated indoles . These properties suggest moderate blood-brain barrier permeability but potential challenges in formulation. The polar surface area (PSA) of 72.5 Ų—calculated from two hydrogen-bond acceptors and two donors—indicates limited membrane diffusion, consistent with indole derivatives exhibiting PSA values of 36–90 Ų .
Table 2: Predicted Physicochemical Properties
Biological Activity and Mechanistic Insights
Though direct biological data is unavailable, the structural similarity to 2-(1H-Indol-3-yl)quinazolin-4(3H)-ones—which exhibit MIC values of 7.80 µg/mL against Staphylococcus aureus —suggests potential antimicrobial activity. The chloro and phenyl substituents may enhance binding to bacterial DNA gyrase or lipid membranes, mechanisms observed in related indole antimicrobials .
Hypothetical targets include:
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